molecular formula C6H7BrF2N2 B2980200 3-Bromo-1-(2,2-difluoropropyl)pyrazole CAS No. 2141076-09-5

3-Bromo-1-(2,2-difluoropropyl)pyrazole

Cat. No. B2980200
CAS RN: 2141076-09-5
M. Wt: 225.037
InChI Key: OKCVZFIKIIBOLC-UHFFFAOYSA-N
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Description

“3-Bromo-1-(2,2-difluoropropyl)pyrazole” is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical And Chemical Properties Analysis

“3-Bromo-1-(2,2-difluoropropyl)pyrazole” is a colorless to light brown liquid . Its molecular weight is 225.04 .

Scientific Research Applications

Chemical Synthesis and Material Science

3-Bromo-1-(2,2-difluoropropyl)pyrazole is a compound of interest in the field of chemical synthesis, serving as a precursor or intermediate in the creation of various heterocyclic compounds. Its unique structure allows for the development of novel pyrazole derivatives with potential applications ranging from pharmaceuticals to materials science. For instance, the copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles demonstrates the utility of brominated pyrazole compounds in producing regioselective and high-yield heterocycles under mild conditions, indicating their value in organic synthesis and potential for creating new functional materials (Lu et al., 2019).

Biological Studies and Anticancer Research

The chemical versatility of 3-Bromo-1-(2,2-difluoropropyl)pyrazole derivatives also extends to biological applications, particularly in the design of compounds with significant anticancer activities. Research involving the synthesis of pyrazole derivatives and their evaluation against various cancer cell lines demonstrates the potential of these compounds as antiproliferative agents. For example, novel pyrazole derivatives have been shown to possess cytotoxic effects against breast cancer and leukemia cells, indicating their promise as scaffolds for developing new anticancer therapies (Ananda et al., 2016).

Antifungal Activity

The modification of the 3-Bromo-1-(2,2-difluoropropyl)pyrazole core structure has led to the creation of compounds with notable antifungal properties. A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, closely related to the original compound in structure, showed potent antifungal activities against a range of phytopathogenic fungi. This highlights the potential of such derivatives in addressing agricultural challenges and the development of new fungicides (Du et al., 2015).

Electronic and Photophysical Properties

Research into pyrazole derivatives, including those related to 3-Bromo-1-(2,2-difluoropropyl)pyrazole, has uncovered their potential in the development of organic electronic devices. The study of phenothiazine and carbazole substituted pyrene-based semiconductors, for example, reveals how the manipulation of pyrazole derivatives can lead to materials with desirable electroluminescent properties, suitable for use in organic light-emitting diodes (OLEDs). Such materials exhibit promising device performance, indicating the broader applicability of pyrazole derivatives in the field of optoelectronics (Salunke et al., 2016).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

3-bromo-1-(2,2-difluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF2N2/c1-6(8,9)4-11-3-2-5(7)10-11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCVZFIKIIBOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(2,2-difluoropropyl)pyrazole

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